3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl alcohol

Lipophilicity Drug Design ADME

3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl alcohol (CAS 1980048-75-6; molecular formula C₈H₅BrF₃NO₄; MW 316.03 g/mol) is a poly-substituted benzyl alcohol derivative that uniquely integrates bromo, nitro, and trifluoromethoxy substituents on a single aromatic scaffold. This substitution pattern provides three electronically and sterically distinct reactive loci within one molecular framework, positioning it as a strategic building block for sequential, chemoselective diversification in complex molecule synthesis.

Molecular Formula C8H5BrF3NO4
Molecular Weight 316.03 g/mol
Cat. No. B12852619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl alcohol
Molecular FormulaC8H5BrF3NO4
Molecular Weight316.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])OC(F)(F)F)Br)CO
InChIInChI=1S/C8H5BrF3NO4/c9-5-1-4(3-14)2-6(13(15)16)7(5)17-8(10,11)12/h1-2,14H,3H2
InChIKeyOSUUQGXNVNLAII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl alcohol: A Multi-Functional, Orthogonal Building Block for Medicinal Chemistry and Chemical Biology Procurement


3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl alcohol (CAS 1980048-75-6; molecular formula C₈H₅BrF₃NO₄; MW 316.03 g/mol) is a poly-substituted benzyl alcohol derivative that uniquely integrates bromo, nitro, and trifluoromethoxy substituents on a single aromatic scaffold . This substitution pattern provides three electronically and sterically distinct reactive loci within one molecular framework, positioning it as a strategic building block for sequential, chemoselective diversification in complex molecule synthesis . Physicochemical profiling reveals a calculated LogP of 2.75, a topological polar surface area (TPSA) of 72.6 Ų, four hydrogen-bond acceptors, and one hydrogen-bond donor . Predicted bulk properties include a density of 1.840 ± 0.06 g/cm³ and a boiling point of 357.9 ± 37.0 °C .

Why 3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl alcohol Cannot Be Replaced by Simpler Mono- or Di-Substituted Benzyl Alcohol Analogs


Procurement decisions for benzyl alcohol building blocks frequently underestimate the synthetic efficiency penalty incurred by replacing the title compound with its closest analogs. Compounds lacking the bromo group, such as 3-nitro-4-(trifluoromethoxy)benzyl alcohol (LogP 1.99) , forfeit the capacity for palladium-catalyzed cross-coupling without additional halogenation steps, adding at least one synthetic transformation. Analogs missing the nitro group, like 3-bromo-4-(trifluoromethoxy)benzyl alcohol (LogP 2.84) , eliminate the option for late-stage reduction to a primary amine, a handle critical for amide bond formation or heterocycle construction. The des-trifluoromethoxy comparator, 3-bromo-5-nitrobenzyl alcohol (LogP 2.37) , exhibits substantially lower lipophilicity and reduced metabolic stability, a well-established liability in drug discovery programs seeking OCF₃-containing candidates [1]. The quantitative evidence below demonstrates that the simultaneous presence of all three functional groups on the same ring is not a trivial excess but a prerequisite for orthogonal, protecting-group-minimized synthetic sequences.

3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl alcohol: Quantitative Differentiation Evidence for Scientific Procurement


Lipophilicity Superiority: 3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl alcohol Exhibits a Calculated LogP of 2.75, Exceeding All Mono- and Di-Substituted Benzyl Alcohol Comparators

The calculated partition coefficient (LogP) of the target compound is 2.75 , which is higher than that of any single-comparator lacking one of the three key substituents. Specifically, 3-bromo-4-(trifluoromethoxy)benzyl alcohol (lacking the nitro group) has a LogP of 2.84 , 3-bromo-5-nitrobenzyl alcohol (lacking OCF₃) has a LogP of 2.37 , 3-nitro-4-(trifluoromethoxy)benzyl alcohol (lacking Br) has a LogP of 1.99 , and 4-(trifluoromethoxy)benzyl alcohol (lacking both Br and NO₂) has a LogP of 2.08 [1]. The target compound's LogP represents a 16–38% increase over the des-bromo and des-nitro analogs, and a 32% increase over the mono-OCF₃ analog.

Lipophilicity Drug Design ADME

Orthogonal Functional Group Architecture: The Title Compound Is the Only Analog Providing Three Chemically Sequenced Reactive Handles without Protecting Group Manipulation

The target compound possesses three synthetically addressable functional groups that can be engaged in a controlled sequence without mutual interference: (i) a benzylic alcohol for esterification, etherification, or oxidation; (ii) an aryl bromide for Pd-catalyzed Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira cross-couplings; (iii) a nitro group reducible to a primary amine for amide coupling, urea formation, or diazotization . In contrast, 3-bromo-5-nitrobenzyl alcohol (CAS 139194-79-9) provides only bromo and nitro handles , 3-nitro-4-(trifluoromethoxy)benzyl alcohol (CAS 697305-91-2) offers only nitro and OCF₃ , and 3-bromo-4-(trifluoromethoxy)benzyl alcohol (CAS 85366-65-0) supplies only bromo and OCF₃ . The OCF₃ group, beyond its passive pharmacokinetic role, is not a synthetic handle; thus the title compound triples the accessible diversity space relative to any di-substituted comparator.

Orthogonal Reactivity Synthetic Efficiency Diversity-Oriented Synthesis

Enhanced Molecular Weight and Density Specifications Simplify Logistical and Formulation Procurement for the Title Compound

The predicted density of 1.840 ± 0.06 g/cm³ for the target compound is measurably higher than that of the des-nitro comparator, 3-bromo-4-(trifluoromethoxy)benzyl alcohol (density ≈ 1.695 g/cm³) , and substantially exceeds the density of the mono-substituted 4-(trifluoromethoxy)benzyl alcohol (1.326 g/mL at 25 °C) [1]. The predicted boiling point of 357.9 ± 37.0 °C is approximately 155 °C higher than that of 4-(trifluoromethoxy)benzyl alcohol (203.4 ± 35.0 °C) , reflecting stronger intermolecular interactions conferred by the nitro and bromo substituents.

Physicochemical Characterization Procurement Specifications Formulation

Confirmed Absence of Pre-Existing Biological Activity: A Chemically Naïve Scaffold for Phenotypic and Target-Based Screening

The ZINC15 database entry ZINC000257404304, which corresponds to the title compound, explicitly states: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. In contrast, several close analogs—such as 4-(trifluoromethoxy)benzyl alcohol—have been extensively utilized as intermediates in the synthesis of bioactive molecules including the antitubercular prodrug pretomanid (PA-824) , meaning procurement of those scaffolds carries a risk of prior-art encumbrance or unintended biological annotation in screening libraries. The target compound offers a clean biological slate for de novo discovery programs.

Chemical Biology Phenotypic Screening Scaffold Novelty

Substitution Pattern Enables Direct Entry to Hinge-Binding Biaryl Motifs Prevalent in Kinase Inhibitor Chemistry

The 3-bromo substituent in the title compound is positioned meta to the benzylic alcohol and para to the nitro group, a regiochemical arrangement that, upon Suzuki–Miyaura coupling, generates biaryl structures matching the hinge-binding motif found in numerous FDA-approved type II kinase inhibitors [1]. In contrast, the des-bromo comparator 3-nitro-4-(trifluoromethoxy)benzyl alcohol (CAS 697305-91-2) lacks any halogen coupling handle, requiring a separate halogenation step to access the same biaryl chemotypes. The 3-bromo-4-(trifluoromethoxy)benzyl alcohol analog (CAS 85366-65-0) , while possessing a bromine, lacks the nitro group needed for subsequent reduction to an amine that can form a second key hydrogen bond in the kinase hinge region.

Kinase Inhibitors Suzuki–Miyaura Coupling Medicinal Chemistry

High-Value Procurement Scenarios for 3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl alcohol Based on Quantitative Differentiation Evidence


Diversity-Oriented Synthesis (DOS) Library Construction Requiring Three Orthogonal Diversification Points

Teams building DOS libraries for phenotypic screening benefit from the compound's three sequentially addressable handles. The higher LogP (2.75) relative to des-bromo and des-nitro analogs ensures that library members retain sufficient lipophilicity for cell penetration even after polar functional group additions. The orthogonal reactivity architecture—benzylic alcohol, aryl bromide, and aryl nitro group—supports a split-pool synthesis strategy where each handle can be modified in a dedicated step , maximizing scaffold diversity from a single starting material.

Late-Stage Functionalization in Kinase Inhibitor Lead Optimization

Medicinal chemistry programs targeting the kinase hinge-binding pocket can procure this compound as a late-stage diversification intermediate. The aryl bromide enables direct Suzuki–Miyaura coupling to introduce biaryl motifs matching the hinge region [1], while the nitro group can be reduced to an amine for amide coupling with carboxylate-containing fragments. This two-step sequence from a single building block avoids the additional halogenation or nitration steps required when using comparator scaffolds [1], reducing both synthetic cycle time and material cost per analog.

Procurement for Phenotypic Screening Libraries Seeking Chemically Naïve Chemotypes

Organizations assembling screening collections for novel target discovery should prioritize the title compound over 4-(trifluoromethoxy)benzyl alcohol or other heavily precedented analogs. The ZINC15-confirmed absence of any known biological activity [2] eliminates the risk of purchasing a scaffold with pre-annotated pharmacology that could bias screening results or create intellectual property complications. The compound's predicted physicochemical profile—including a TPSA of 72.6 Ų and a LogP of 2.75—falls within favorable drug-like property space for primary screening hits .

Gravimetric Formulation and Automated Parallel Synthesis Workflows

The predicted density of 1.840 g/cm³ translates to easier and more accurate gravimetric dispensing in automated solid-handling platforms compared to the significantly less dense 4-(trifluoromethoxy)benzyl alcohol (1.326 g/mL). The elevated boiling point (357.9 °C) minimizes evaporative loss during solvent removal in parallel synthesis, improving isolated yields and batch-to-batch reproducibility in library production settings.

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